Cas no 863870-88-6 (2-Bromo-3-iodophenol)

2-Bromo-3-iodophenol structure
2-Bromo-3-iodophenol structure
Product Name:2-Bromo-3-iodophenol
CAS-nummer:863870-88-6
MF:C6H4BrIO
MW:298.903833389282
MDL:MFCD08166322
CID:820947
PubChem ID:11415311
Update Time:2025-10-28

2-Bromo-3-iodophenol Chemische en fysische eigenschappen

Naam en identificatie

    • 2-Bromo-3-iodophenol
    • 2-?bromo-?3-?iodoPhenol
    • 2-Bromo-3-iodophenol (ACI)
    • SY357241
    • DA-28948
    • 863870-88-6
    • QJLSNAHXGXLMLR-UHFFFAOYSA-N
    • SCHEMBL3303827
    • CS-0088155
    • AC-28565
    • PS-11916
    • MFCD08166322
    • AKOS016010441
    • MB05348
    • DTXSID40465215
    • DTXCID30416034
    • MDL: MFCD08166322
    • Inchi: 1S/C6H4BrIO/c7-6-4(8)2-1-3-5(6)9/h1-3,9H
    • InChI-sleutel: QJLSNAHXGXLMLR-UHFFFAOYSA-N
    • LACHT: BrC1C(O)=CC=CC=1I

Berekende eigenschappen

  • Exacte massa: 297.84900
  • Monoisotopische massa: 297.84902g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 9
  • Aantal draaibare bindingen: 0
  • Complexiteit: 99.1
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.9
  • Topologisch pooloppervlak: 20.2Ų

Experimentele eigenschappen

  • PSA: 20.23000
  • LogboekP: 2.75930

2-Bromo-3-iodophenol Douanegegevens

  • HS-CODE:2908199090
  • Douanegegevens:

    中国海关编码:

    2908199090

    概述:

    HS:2908199090 其他酚及酚醇的仅含卤素取代基的衍生物及其盐 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:5.5% 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    HS: 2908199090. derivatives of polyphenols or phenol-alcohols containing only halogen substituents and their salts. VAT:17.0%. tax rebate rate:9.0%. supervision conditions:None. MFN tariff:5.5%. general tariff:30.0%

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2-Bromo-3-iodophenol Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  3 h, rt
Referentie
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Productiemethode 2

Reactievoorwaarden
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  30 min, 0 °C
1.2 Reagents: Potassium iodide Solvents: Water ;  3 h, 60 °C
1.3 Reagents: Sodium thiosulfate Solvents: Water
Referentie
Enantioselective Synthesis of 6/5-Spirosilafluorenes by Asymmetric Ring Expansion of 4/5-Spirosilafluorenes with Alkynes
Chen, Hua; et al, Organic Letters, 2023, 25(9), 1558-1563

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  7 h, 80 °C
Referentie
How To Achieve High Regioselectivity in Barrier-less Nucleophilic Addition to p-Benzynes Generated via Bergman Cyclization of Unsymmetrical Cyclic Azaenediyne?
Das, Eshani; et al, Journal of Organic Chemistry, 2019, 84(5), 2911-2921

Productiemethode 4

Reactievoorwaarden
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  10 h, rt
2.1 Reagents: 1,2-Dibromoethane ,  Lithium diisopropylamide Solvents: Tetrahydrofuran ;  14 h, -78 °C → rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  7 h, 80 °C
Referentie
How To Achieve High Regioselectivity in Barrier-less Nucleophilic Addition to p-Benzynes Generated via Bergman Cyclization of Unsymmetrical Cyclic Azaenediyne?
Das, Eshani; et al, Journal of Organic Chemistry, 2019, 84(5), 2911-2921

Productiemethode 5

Reactievoorwaarden
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  rt; 10 min, rt
1.2 Reagents: Potassium iodide Solvents: Water ;  30 min, rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
Referentie
Induction of Axial Chirality in 8-Arylquinolines through Halogenation Reactions Using Bifunctional Organocatalysts
Miyaji, Ryota; et al, Chemistry - A European Journal, 2017, 23(42), 9996-10000

Productiemethode 6

Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
Referentie
A New and Efficient Synthesis of 4-Functionalized Benzo[b]furans from 2,3-Dihalophenols
Sanz, Roberto; et al, Journal of Organic Chemistry, 2005, 70(16), 6548-6551

Productiemethode 7

Reactievoorwaarden
1.1 Reagents: Iron ,  Ammonium chloride Solvents: Ethanol ,  Water ;  15 h, 90 °C
2.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  rt; 10 min, rt
2.2 Reagents: Potassium iodide Solvents: Water ;  30 min, rt
2.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
Referentie
Induction of Axial Chirality in 8-Arylquinolines through Halogenation Reactions Using Bifunctional Organocatalysts
Miyaji, Ryota; et al, Chemistry - A European Journal, 2017, 23(42), 9996-10000

Productiemethode 8

Reactievoorwaarden
1.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, 0 °C; 0 °C → -78 °C
1.2 30 min, -78 °C
1.3 30 min, -78 °C; -78 °C → rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  5 h, reflux
2.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
Referentie
A New and Efficient Synthesis of 4-Functionalized Benzo[b]furans from 2,3-Dihalophenols
Sanz, Roberto; et al, Journal of Organic Chemistry, 2005, 70(16), 6548-6551

Productiemethode 9

Reactievoorwaarden
1.1 Reagents: 1,2-Dibromoethane ,  Lithium diisopropylamide Solvents: Tetrahydrofuran ;  14 h, -78 °C → rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  7 h, 80 °C
Referentie
How To Achieve High Regioselectivity in Barrier-less Nucleophilic Addition to p-Benzynes Generated via Bergman Cyclization of Unsymmetrical Cyclic Azaenediyne?
Das, Eshani; et al, Journal of Organic Chemistry, 2019, 84(5), 2911-2921

Productiemethode 10

Reactievoorwaarden
1.1 Reagents: Sodium nitrite ,  Hydrogen bromide Solvents: Acetonitrile ,  Water ;  rt; 30 min, rt
1.2 Reagents: Copper bromide (CuBr) ;  rt; rt → 60 °C; 1 h, 60 °C; 60 °C → rt
1.3 Solvents: Water ;  rt
2.1 Reagents: Iron ,  Ammonium chloride Solvents: Ethanol ,  Water ;  15 h, 90 °C
3.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  rt; 10 min, rt
3.2 Reagents: Potassium iodide Solvents: Water ;  30 min, rt
3.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
Referentie
Induction of Axial Chirality in 8-Arylquinolines through Halogenation Reactions Using Bifunctional Organocatalysts
Miyaji, Ryota; et al, Chemistry - A European Journal, 2017, 23(42), 9996-10000

Productiemethode 11

Reactievoorwaarden
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  10 min, -78 °C; -78 °C → rt; 30 min, rt
1.2 Solvents: Tetrahydrofuran ;  36 h, reflux
2.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, 0 °C; 0 °C → -78 °C
2.2 30 min, -78 °C
2.3 30 min, -78 °C; -78 °C → rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  5 h, reflux
3.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
Referentie
A New and Efficient Synthesis of 4-Functionalized Benzo[b]furans from 2,3-Dihalophenols
Sanz, Roberto; et al, Journal of Organic Chemistry, 2005, 70(16), 6548-6551

2-Bromo-3-iodophenol Raw materials

2-Bromo-3-iodophenol Preparation Products

2-Bromo-3-iodophenol Leveranciers

Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
(CAS:863870-88-6)2-Bromo-3-iodophenol
Ordernummer:A863217
Voorraadstatus:in Stock
Hoeveelheid:5g
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 30 August 2024 08:39
Prijs ($):271.0
E-mail:sales@amadischem.com
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:863870-88-6)2-Bromo-3-iodophenol
A863217
Zuiverheid:99%
Hoeveelheid:5g
Prijs ($):271.0
E-mail